N-[(2-methoxyadamantan-2-yl)methyl]-N'-phenylethanediamide
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Overview
Description
N-[(2-methoxyadamantan-2-yl)methyl]-N’-phenylethanediamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon known for its stability and rigidity, and a phenylethanediamide moiety, which contributes to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-N’-phenylethanediamide typically involves multiple steps, starting with the functionalization of the adamantane core. One common method involves the reaction of 1,3-dimethyladamantane with formaldehyde, followed by the addition of benzylamine. The resulting intermediate is then reacted with methoxybenzoyl chloride to produce the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its neuroprotective properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s.
Industry: Utilized in the development of advanced materials due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-N’-phenylethanediamide involves its interaction with specific molecular targets. For instance, it has been shown to antagonize NMDA (N-methyl-D-aspartate) receptors in the brain, which helps reduce the abnormal activity of glutamate, a neurotransmitter involved in neuronal damage and death
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-25-20(15-8-13-7-14(10-15)11-16(20)9-13)12-21-18(23)19(24)22-17-5-3-2-4-6-17/h2-6,13-16H,7-12H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHKYXFQPJPOMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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